Isopentylmagnesium bromide

Catalog No.
S1902536
CAS No.
4548-78-1
M.F
C5H11BrMg
M. Wt
175.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isopentylmagnesium bromide

CAS Number

4548-78-1

Product Name

Isopentylmagnesium bromide

IUPAC Name

magnesium;2-methylbutane;bromide

Molecular Formula

C5H11BrMg

Molecular Weight

175.35 g/mol

InChI

InChI=1S/C5H11.BrH.Mg/c1-4-5(2)3;;/h5H,1,4H2,2-3H3;1H;/q-1;;+2/p-1

InChI Key

WJGVYRMMIIWBAU-UHFFFAOYSA-M

SMILES

CC(C)C[CH2-].[Mg+2].[Br-]

Canonical SMILES

CC(C)C[CH2-].[Mg+2].[Br-]

Application in Organic Chemistry

Summary of the Application: Isopentylmagnesium bromide is a Grignard reagent, which is widely used in organic chemistry . Grignard reagents are organomagnesium compounds that are commonly used for nucleophilic addition reactions to carbonyl compounds, such as aldehydes, ketones, and esters .

Methods of Application or Experimental Procedures: The preparation of a Grignard reagent involves the reaction of an alkyl or aryl halide with magnesium metal in an ether solvent . The reaction proceeds through a single electron transfer mechanism, where the halogen atom is transferred from the organic molecule to the magnesium atom .

Results or Outcomes: The result of this reaction is a Grignard reagent, which can be used in a variety of organic synthesis reactions . The Grignard reagent acts as a nucleophile, attacking the electrophilic carbon atom of the carbonyl group .

Application in Electrophilic Bromination

Summary of the Application: Isopentylmagnesium bromide can be used in electrophilic bromination reactions . These reactions are crucial in today’s chemical industry since the versatility of the formed organobromides makes them suitable building blocks for numerous syntheses .

Methods of Application or Experimental Procedures: The bromination reaction can be performed in continuous flow, where the hazardous Br2 or KOBr is generated in situ by reacting an oxidant (NaOCl) with HBr or KBr, respectively . This is directly coupled to the bromination reaction and a quench of residual bromine .

Results or Outcomes: The protocol was demonstrated by polybrominating both alkenes and aromatic substrates in a wide variety of solvents, with yields ranging from 78% to 99% . The protocol can easily be adapted for the bromination of other substrates in an academic and industrial environment .

  • Origin: iPrMgBr is not found naturally. It's synthesized from the reaction of isopentyl bromide (3-methyl-1-butene bromide) and magnesium metal in an anhydrous ether solvent, typically diethyl ether [].
  • Significance: iPrMgBr serves as a nucleophilic reagent due to the presence of a carbon-magnesium bond. This bond readily reacts with various carbonyl compounds (aldehydes, ketones, esters, etc.) to form new carbon-carbon bonds, making it a valuable tool for organic synthesis [].

Molecular Structure Analysis

iPrMgBr has the chemical formula C5H11BrMg. Its key structural features include:

  • A central magnesium (Mg) atom bonded to a bromine (Br) atom and an isopentyl group (CH2CH(CH3)CH2CH3).
  • The carbon atom directly bonded to Mg is sp2 hybridized, forming a strong covalent bond with Mg and creating a partial negative charge on the carbon. This negative charge makes the entire molecule nucleophilic [].

Chemical Reactions Analysis

The primary application of iPrMgBr lies in Grignard reactions. Here's an overview:

  • Synthesis:
Mg  +  RX  (excess) →  R−MgX  (where R is the alkyl/aryl group, X is a halogen)

In the case of iPrMgBr:

Mg  +  (CH3)2CHCH2CH2Br  →  (CH3)2CHCH2CH2MgBr  (iPrMgBr)
  • Reaction with carbonyl compounds: iPrMgBr reacts with various carbonyl compounds (C=O) to form new alcohols. The general reaction follows:
R'−MgX  +  RC=O  →  R'−C(OH)R  +  MgX2  (where R' is the alkyl/aryl group from iPrMgBr)

For example, with acetaldehyde (CH3CHO):

(CH3)2CHCH2CH2MgBr  +  CH3CHO  →  (CH3)2CHCH2CH2CH(OH)CH3  +  MgBr2  (isoamyl alcohol)

Physical And Chemical Properties Analysis

iPrMgBr is usually encountered as a 0.5M to 2.0M solution in diethyl ether []. Specific data for pure iPrMgBr is limited due to its instability.

  • Appearance: Colorless solution in diethyl ether [].
  • Stability: Highly reactive and air-sensitive. Decomposes in water and reacts with moisture [].
  • Solubility: Soluble in diethyl ether, but reacts violently with water [].

Mechanism of Action (Not Applicable)

iPrMgBr doesn't have a biological role and isn't involved in any specific mechanisms within living organisms.

iPrMgBr is a flammable and reactive compound. Here are some key safety points:

  • Flammability: Diethyl ether, the solvent for iPrMgBr solutions, is highly flammable.
  • Reactivity: iPrMgBr reacts violently with water and moisture, releasing flammable hydrogen gas. It also reacts exothermically with many other functional groups [].
  • Toxicity: Data on specific toxicity of iPrMgBr is limited. However, organic bromides can be irritating to the skin, eyes, and respiratory system [].

Hydrogen Bond Acceptor Count

2

Exact Mass

173.98945 g/mol

Monoisotopic Mass

173.98945 g/mol

Heavy Atom Count

7

Dates

Modify: 2023-08-16

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